molecular formula C18H13NO4S B14640170 Methyl 4-[5-(4-nitrophenyl)thiophen-2-yl]benzoate CAS No. 51776-08-0

Methyl 4-[5-(4-nitrophenyl)thiophen-2-yl]benzoate

Cat. No.: B14640170
CAS No.: 51776-08-0
M. Wt: 339.4 g/mol
InChI Key: FLUWDTQNXDHITA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[5-(4-nitrophenyl)thiophen-2-yl]benzoate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene and its substituted derivatives are known for their wide range of applications in medicinal chemistry and material science . This compound, in particular, features a thiophene ring substituted with a nitrophenyl group and a benzoate ester, making it a molecule of interest for various scientific research and industrial applications.

Preparation Methods

The synthesis of Methyl 4-[5-(4-nitrophenyl)thiophen-2-yl]benzoate typically involves the following steps:

Industrial production methods often involve optimizing these reactions to increase yield and reduce costs. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Methyl 4-[5-(4-nitrophenyl)thiophen-2-yl]benzoate undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, hydrogen gas, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 4-[5-(4-nitrophenyl)thiophen-2-yl]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-[5-(4-nitrophenyl)thiophen-2-yl]benzoate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the thiophene ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Methyl 4-[5-(4-nitrophenyl)thiophen-2-yl]benzoate can be compared with other thiophene derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

51776-08-0

Molecular Formula

C18H13NO4S

Molecular Weight

339.4 g/mol

IUPAC Name

methyl 4-[5-(4-nitrophenyl)thiophen-2-yl]benzoate

InChI

InChI=1S/C18H13NO4S/c1-23-18(20)14-4-2-12(3-5-14)16-10-11-17(24-16)13-6-8-15(9-7-13)19(21)22/h2-11H,1H3

InChI Key

FLUWDTQNXDHITA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC=C(S2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.